molecular formula C11H21N3 B11732262 hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11732262
M. Wt: 195.30 g/mol
InChI Key: QHBISFCJGYQKKW-UHFFFAOYSA-N
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Description

Hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a hexyl chain attached to a pyrazole ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with hexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hexyl chain can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with different substituents.

    N-((1-Methyl-1H-pyrazol-5-yl)methyl)hexan-1-amine hydrochloride: A closely related compound with similar structural features

Uniqueness

This compound is unique due to its specific combination of a hexyl chain and a pyrazole ring, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]hexan-1-amine

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-8-12-10-11-7-9-13-14(11)2/h7,9,12H,3-6,8,10H2,1-2H3

InChI Key

QHBISFCJGYQKKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=NN1C

Origin of Product

United States

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